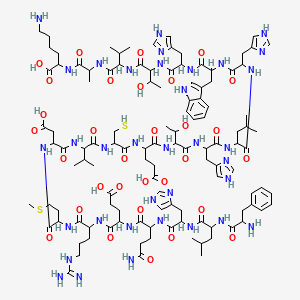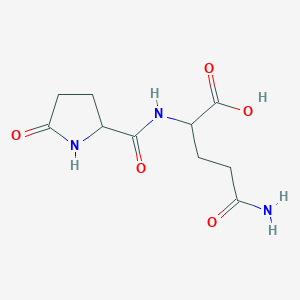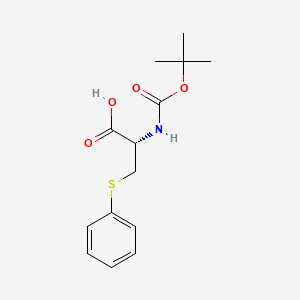
terbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium is a rare-earth element represented by the symbol “Tb” and has an atomic number of 65. It is a silvery-white, malleable, and ductile metal that belongs to the lanthanide series of the periodic table . This compound is known for its importance in various high-tech applications, such as flat-panel displays and solid-state devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Terbium is typically extracted from minerals such as monazite and bastnäsite. The extraction process involves several steps, including solvent extraction and ion-exchange techniques . The metal is prepared in a highly pure form by metallothermic reduction of the anhydrous fluoride with calcium metal .
Industrial Production Methods: The calciothermic process is commonly used for the industrial production of this compound. In this method, this compound oxide is converted to this compound fluoride by heating it with anhydrous hydrogen fluoride gas. The fluoride is then reduced with calcium metal in a tantalum crucible at high temperatures to produce this compound metal .
Types of Reactions:
Oxidation: this compound readily reacts with oxygen to form this compound oxide (Tb4O7).
Reduction: this compound can be reduced from its oxide form using calcium metal.
Substitution: this compound reacts with halogens to form this compound trihalides, such as this compound chloride (TbCl3).
Common Reagents and Conditions:
Oxidation: Oxygen gas at room temperature.
Reduction: Calcium metal at high temperatures.
Substitution: Halogen gases at elevated temperatures.
Major Products:
Oxidation: this compound oxide (Tb4O7).
Reduction: this compound metal.
Substitution: this compound trihalides (e.g., TbCl3).
Aplicaciones Científicas De Investigación
Terbium has a wide range of applications in scientific research and industry:
Mecanismo De Acción
Terbium exerts its effects primarily through its luminescent properties. In bioimaging, this compound-based nanoparticles emit light when excited by an external source, allowing for the visualization of biological structures . In nuclear medicine, this compound radionuclides emit radiation that can be detected by imaging devices, providing detailed images of internal organs and tissues .
Comparación Con Compuestos Similares
- Gadolinium (Gd)
- Dysprosium (Dy)
- Europium (Eu)
- Holmium (Ho)
Terbium’s unique combination of luminescence and magnetic properties sets it apart from these similar compounds, making it a versatile and valuable element in various scientific and industrial applications.
Propiedades
Fórmula molecular |
Tb44 |
|---|---|
Peso molecular |
6992.716 g/mol |
Nombre IUPAC |
terbium |
InChI |
InChI=1S/44Tb |
Clave InChI |
XQOGBDLEVJVKLB-UHFFFAOYSA-N |
SMILES canónico |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B13393008.png)
![9,18-diphenyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene](/img/structure/B13393027.png)
![3-[(2E)-2-Butylidenehydrazino]propanenitrile](/img/structure/B13393033.png)

![ditert-butyl-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]phosphane](/img/structure/B13393045.png)

![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B13393070.png)
![9baFluoroa1,10adihydroxya1a(2ahydroxyacetyl)a9a,11aadimethyla1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aHacyclopenta[a]phenanthrena7aone](/img/structure/B13393076.png)





![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B13393112.png)
